4-(3-Pyrazol-1-ylpropylsulfamoyl)thiophene-2-carboxylic acid
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Overview
Description
4-(3-Pyrazol-1-ylpropylsulfamoyl)thiophene-2-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a pyrazole moiety and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Pyrazol-1-ylpropylsulfamoyl)thiophene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) to form the thiophene ring.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, leading to aminothiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Pyrazol-1-ylpropylsulfamoyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
4-(3-Pyrazol-1-ylpropylsulfamoyl)thiophene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It can be used to study the interactions of pyrazole-containing compounds with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(3-Pyrazol-1-ylpropylsulfamoyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfamoyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(5-Aminopyrazol-1-yl)thiophene-2-carboxylic acid: Similar structure but with an amino group instead of a sulfamoyl group.
4-(3-Pyrazol-1-ylpropylsulfamoyl)benzene-1-carboxylic acid: Similar structure but with a benzene ring instead of a thiophene ring.
Uniqueness
4-(3-Pyrazol-1-ylpropylsulfamoyl)thiophene-2-carboxylic acid is unique due to the combination of the thiophene ring and the pyrazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
IUPAC Name |
4-(3-pyrazol-1-ylpropylsulfamoyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S2/c15-11(16)10-7-9(8-19-10)20(17,18)13-4-2-6-14-5-1-3-12-14/h1,3,5,7-8,13H,2,4,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEOTOXYBWUCSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCNS(=O)(=O)C2=CSC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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